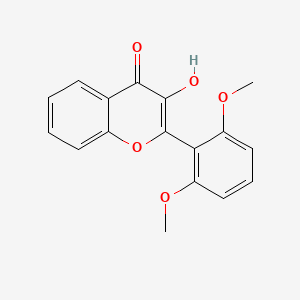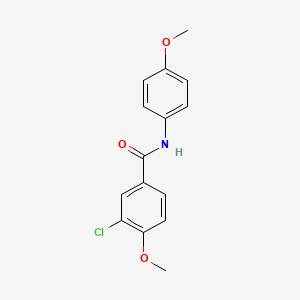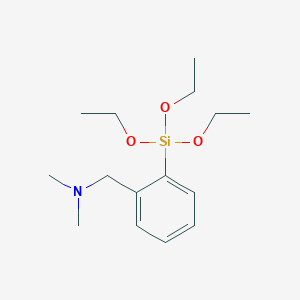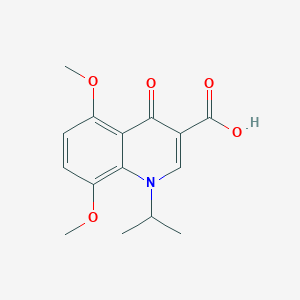![molecular formula C19H21NO2 B11834772 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline CAS No. 91652-65-2](/img/structure/B11834772.png)
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina es un compuesto orgánico sintético que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están relacionados estructuralmente con la quinolina. Este compuesto se caracteriza por la presencia de grupos metoxi en las posiciones 6ª y 7ª y un grupo 2-metilfenilmetilo en la posición 1ª del anillo dihidroisoquinolina.
Métodos De Preparación
La síntesis de 6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de 6,7-dimetoxi-3,4-dihidroisoquinolina con cloruro de 2-metilbencilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente como etanol o xileno en condiciones de reflujo . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de tetrahidroisoquinolina.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones varían según las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina implica su interacción con varios objetivos y vías moleculares. Se ha demostrado que modula la función de los receptores muscarínicos de acetilcolina y los receptores de 5-hidroxitriptamina, afectando las corrientes de calcio y la contractilidad muscular . Los efectos del compuesto probablemente están mediados a través de su unión a estos receptores, lo que lleva a cambios en los niveles intracelulares de calcio y respuestas fisiológicas subsiguientes.
Comparación Con Compuestos Similares
6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina se puede comparar con otros derivados de isoquinolina similares, como:
6,7-Dimetoxi-1-metil-3,4-dihidroisoquinolina: Este compuesto carece del grupo 2-metilfenilmetilo, lo que da como resultado diferentes propiedades químicas y biológicas.
6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolina:
6,7-Dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina: La presencia de un grupo metilo en la posición 2ª introduce efectos estéricos y electrónicos que influyen en su comportamiento en las reacciones químicas.
La singularidad de 6,7-Dimetoxi-1-[(2-metilfenil)metil]-3,4-dihidroisoquinolina radica en su patrón de sustitución específico, que imparte una reactividad química distinta y posibles actividades biológicas.
Propiedades
Número CAS |
91652-65-2 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO2/c1-13-6-4-5-7-14(13)10-17-16-12-19(22-3)18(21-2)11-15(16)8-9-20-17/h4-7,11-12H,8-10H2,1-3H3 |
Clave InChI |
LLEODZRGXQFIOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=NCCC3=CC(=C(C=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)



![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
